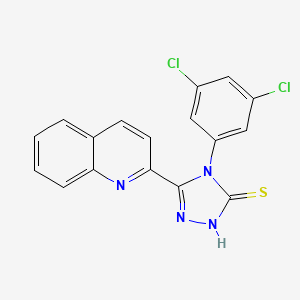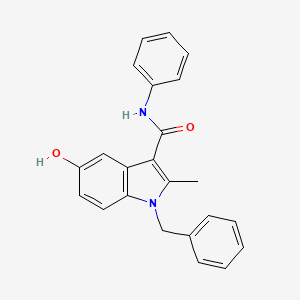
4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol, also known as DCTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTQ belongs to the family of triazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. In cancer cells, 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. In addition, 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its high potency and selectivity towards target cells. This makes it an ideal candidate for drug development and screening. However, one of the major limitations of using 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol. One of the most promising areas of research is the development of 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the exact mechanism of action of 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol and to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While further studies are needed to fully understand its mechanism of action and potential applications, 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has already shown promising results in vitro and in vivo studies.
Applications De Recherche Scientifique
4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been investigated for its antimicrobial, antifungal, and anticancer properties. In addition, 4-(3,5-dichlorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
4-(3,5-dichlorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-11-7-12(19)9-13(8-11)23-16(21-22-17(23)24)15-6-5-10-3-1-2-4-14(10)20-15/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVQYSDSPSYMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3499995.png)
![N-(2,4-dichlorophenyl)-3-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B3499999.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3500009.png)

![2-chloro-N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B3500022.png)
![1-(4-bromobenzyl)-3,7-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3500031.png)
![methyl 2-({[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3500047.png)
![5-{[(4-methoxyphenyl)thio]methyl}-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3500050.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B3500052.png)
![3-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3500069.png)
![methyl 4-chloro-3-[({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)amino]benzoate](/img/structure/B3500073.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3500082.png)